molecular formula C6H7ClN2O B11734123 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone

3-amino-5-chloro-4-methyl-2(1H)-Pyridinone

Cat. No.: B11734123
M. Wt: 158.58 g/mol
InChI Key: WNDWSFOCSMZNKU-UHFFFAOYSA-N
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Description

3-amino-5-chloro-4-methyl-2(1H)-Pyridinone: is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a methyl group at the fourth position The pyridinone ring is a six-membered ring containing one nitrogen atom and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-amino-4-methylpyridine, chlorination can be carried out using thionyl chloride to introduce the chlorine atom at the fifth position. Subsequent oxidation using an oxidizing agent like potassium permanganate can yield the desired pyridinone structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

Chemistry: 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways is of particular interest.

Industry: In the material science industry, this compound is explored for its potential use in the development of novel materials with unique properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    3-amino-4-methyl-2(1H)-Pyridinone: Lacks the chlorine atom at the fifth position.

    5-chloro-4-methyl-2(1H)-Pyridinone: Lacks the amino group at the third position.

    3-amino-5-chloro-2(1H)-Pyridinone: Lacks the methyl group at the fourth position.

Uniqueness: 3-amino-5-chloro-4-methyl-2(1H)-Pyridinone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, chlorine, and methyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

3-amino-5-chloro-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10)

InChI Key

WNDWSFOCSMZNKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1Cl)N

Origin of Product

United States

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